molecular formula C24H23N3O2 B284227 N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide

N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide

Cat. No. B284227
M. Wt: 385.5 g/mol
InChI Key: MNNZLWWMAYKGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide, also known as BZA-5, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a therapeutic agent. BZA-5 is a benzimidazole derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide is not yet fully understood, although it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. By inhibiting HDAC activity, N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
In addition to its potential as a cancer therapy, N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide has been shown to exhibit a range of other biochemical and physiological effects. Studies have shown that N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the formation of new blood vessels) in tumors. N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide has also been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide is that it is relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one limitation of N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide is that its mechanism of action is not yet fully understood, which makes it difficult to design experiments to investigate its potential therapeutic applications.

Future Directions

There are a number of potential future directions for research on N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide. One area of interest is the compound's potential as a cancer therapy, with researchers suggesting that further investigation is needed to fully understand its mechanism of action and potential clinical applications. Other potential future directions include investigating the compound's anti-inflammatory activity and its potential use in the treatment of other diseases, such as neurodegenerative disorders.

Synthesis Methods

The synthesis of N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide involves the reaction of 2-phenylacetic acid with 1,2-diaminobenzene in the presence of thionyl chloride to form 1-benzyl-1H-benzimidazole-2-carbonyl chloride. This intermediate is then reacted with 2-phenoxyethylamine to form N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide.

Scientific Research Applications

N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide has been the subject of a number of scientific studies, with researchers investigating its potential use in a range of applications. One area of interest is the compound's potential as a therapeutic agent for the treatment of cancer. Studies have shown that N-[2-(1-benzyl-1H-benzimidazol-2-yl)ethyl]-2-phenoxyacetamide exhibits anti-tumor activity, with researchers suggesting that it may be a promising candidate for further investigation as a cancer therapy.

properties

Molecular Formula

C24H23N3O2

Molecular Weight

385.5 g/mol

IUPAC Name

N-[2-(1-benzylbenzimidazol-2-yl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C24H23N3O2/c28-24(18-29-20-11-5-2-6-12-20)25-16-15-23-26-21-13-7-8-14-22(21)27(23)17-19-9-3-1-4-10-19/h1-14H,15-18H2,(H,25,28)

InChI Key

MNNZLWWMAYKGPC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)COC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)COC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.